molecular formula C14H18ClNO3S B8699136 4-[(1-Acetylpiperidin-4-yl)methyl]benzene-1-sulfonyl chloride CAS No. 333795-03-2

4-[(1-Acetylpiperidin-4-yl)methyl]benzene-1-sulfonyl chloride

Cat. No.: B8699136
CAS No.: 333795-03-2
M. Wt: 315.8 g/mol
InChI Key: XWJPEXMKNZPEKM-UHFFFAOYSA-N
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Description

4-[(1-Acetylpiperidin-4-yl)methyl]benzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C14H18ClNO3S and its molecular weight is 315.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

333795-03-2

Molecular Formula

C14H18ClNO3S

Molecular Weight

315.8 g/mol

IUPAC Name

4-[(1-acetylpiperidin-4-yl)methyl]benzenesulfonyl chloride

InChI

InChI=1S/C14H18ClNO3S/c1-11(17)16-8-6-13(7-9-16)10-12-2-4-14(5-3-12)20(15,18)19/h2-5,13H,6-10H2,1H3

InChI Key

XWJPEXMKNZPEKM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)CC2=CC=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To chlorosulfonic acid (92 mL), a solution of 1-acetyl-4-benzylpiperidine (60.00 g) in dichloromethane (100 mL) was dropwise added for an hour at 0° C. under stirring, and the mixture was stirred at 0° C. for 30 minutes and at room temperature for 1.5 hours. The reaction mixture was poured into ice-cooled water (1 L) and extracted with dichloromethane (500 mL, 250 mL). The organic phase was washed with an aqueous solution of 5% sodium carbonate (500 mL×2) and saturated brine (250 mL). The organic phase was dried over magnesium sulfate (anhydrous), and concentrated under reduced pressure. The residue was subjected to column chromatography (silica gel 250 g, ethyl acetate). The objective fraction was concentrated under reduced pressure to give the title compound as a white solid (54.22 g).
Quantity
92 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two

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